

Application Notes and Protocols for the Analytical Detection of Andrastin D

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid natural product produced by various fungi, notably from the Penicillium genus.[1][2] As an inhibitor of protein farnesyltransferase, Andrastin D holds potential as a lead compound in anticancer drug development.[1][2] Its complex tetracyclic structure necessitates robust and reliable analytical methods for its detection, quantification, and characterization in various matrices, including fungal fermentation broths and purified samples.

This document provides detailed application notes and protocols for the analytical determination of **Andrastin D** using modern chromatographic and spectroscopic techniques.

I. Physicochemical and Spectroscopic Data

A comprehensive understanding of **Andrastin D**'s properties is crucial for method development.

Table 1: Physicochemical and High-Resolution Mass Spectrometry Data for Andrastin D



Parameter	Value	Reference
Molecular Formula	C28H38O6	[3]
Molecular Weight	470.6 g/mol	Calculated
Appearance	Colorless oil	[4]
HRESIMS [M+Na]+	m/z 493.2561	[4]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Andrastin D** in CDCl₃[4]



1 27.8 (CH ₂) 2.32 (m), 1.01 (dt, 12.0, 5.5) 2 23.4 (CH) 1.59 (m) 3 77.1 (CH) 4.65 (m) 4 37.0 (C) 1.78 (m) 6 16.9 (CH ₂) 2.02 (m), 1.81 (m) 7 30.8 (CH ₂) 2.81 (td, 13.5, 3.5), 2.36 (m) 8 38.6 (C) 2.19 (s) 9 53.5 (CH) 2.19 (s) 10 52.3 (C) 5.82 (s) 11 126.4 (CH) 5.82 (s) 12 132.9 (C) 1 13 47.8 (C) 1 14 70.6 (C) 1 15 210.6 (C) 1 16 72.1 (C) 1 17 206.8 (C) 1.25 (s) 19 19.9 (CH ₃) 1.18 (s) 20 18.9 (CH ₃) 1.68 (s) 21 204.5 (CH) 10.1 (s) 22 170.7 (C) 23 21.3 (CH ₃) 2.12 (s)	Position	¹³ C (δc)	¹H (δн, mult., J in Hz)
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12 132.9 (C) 13 47.8 (C) 14 70.6 (C) 15 210.6 (C) 16 72.1 (C) 17 206.8 (C) 18 24.5 (CH ₃) 1.25 (s) 19 19.9 (CH ₃) 1.18 (s) 20 18.9 (CH ₃) 1.68 (s) 21 204.5 (CH) 10.1 (s)	10	52.3 (C)	
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20 18.9 (CH ₃) 1.68 (s) 21 204.5 (CH) 10.1 (s) 22 170.7 (C)	18	24.5 (CH₃)	1.25 (s)
21 204.5 (CH) 10.1 (s) 22 170.7 (C)	19	19.9 (CH₃)	1.18 (s)
22 170.7 (C)	20	18.9 (CH₃)	1.68 (s)
	21	204.5 (CH)	10.1 (s)
23 21.3 (CH ₃) 2.12 (s)	22	170.7 (C)	
	23	21.3 (CH ₃)	2.12 (s)



24	28.5 (CH₃)	0.88 (s)
25	21.6 (CH₃)	0.86 (s)
26	19.9 (CH₃)	1.15 (s)
27	167.3 (C)	
28	51.8 (CH₃)	3.67 (s)

II. Experimental Protocols

A. Extraction of Andrastin D from Penicillium sp. Culture

This protocol outlines the extraction of **Andrastin D** from a solid rice medium culture of a Penicillium species.

Materials:

- Penicillium sp. culture grown on rice medium
- Ethyl acetate (EtOAc), HPLC grade
- Methanol (MeOH), HPLC grade
- Dichloromethane (CH2Cl2), HPLC grade
- Formic acid (FA), analytical grade
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Ultrasonic bath
- Filter paper (0.45 μm)

Procedure:

Harvest the fungal culture from the solid rice medium.



- Macerate the culture material and extract overnight with a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.[5]
- Perform ultrasonication of the mixture for 30 minutes to enhance extraction efficiency.[5]
- Filter the extract through filter paper to remove solid debris.
- Repeat the extraction process twice more with the same solvent mixture.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
- Dry the crude extract over anhydrous sodium sulfate.
- The resulting crude extract can be used for further purification or direct analysis.

B. High-Performance Liquid Chromatography (HPLC-UV/PDA) Method for Andrastin D Analysis

This protocol provides a general HPLC method suitable for the separation and detection of **Andrastin D**. Method optimization may be required based on the specific sample matrix and available instrumentation.

Instrumentation and Conditions:

- HPLC System: An Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 μm).[4]
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile (ACN)
- Gradient Elution:
 - 0-5 min: 30% B







5-25 min: 30% to 100% B (linear gradient)

25-30 min: 100% B (isocratic)

30.1-35 min: 30% B (re-equilibration)

• Flow Rate: 1.0 mL/min

• Column Temperature: 30 °C

Injection Volume: 10 μL

Detection Wavelength: 210 nm and 254 nm

Procedure:

- Prepare standard solutions of purified Andrastin D in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 μg/mL) to generate a calibration curve.
- Dissolve the crude extract or purified samples in methanol to a known concentration.
- Filter all samples and standards through a 0.22 μm syringe filter before injection.
- Inject the standards and samples onto the HPLC system.
- Identify the **Andrastin D** peak in the sample chromatograms by comparing the retention time with that of the standard.
- Quantify the amount of Andrastin D in the samples using the calibration curve generated from the standards.

Table 3: HPLC-UV/PDA Method Validation Parameters (Hypothetical Data for **Andrastin D**)



Parameter	Result
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	95 - 105%

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Andrastin D Detection

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is adapted from methods used for similar fungal metabolites.[6]

Instrumentation and Conditions:

- LC System: A Waters Acquity UPLC or similar.
- Mass Spectrometer: A Xevo TQ-S micro or similar triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 μm).[5]
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution:
 - 0-0.5 min: 30% B
 - 0.5-4.0 min: 30% to 80% B (linear gradient)



4.0-7.0 min: 80% B (isocratic)

7.0-7.2 min: 80% to 30% B (linear gradient)

7.2-8.5 min: 30% B (re-equilibration)

Flow Rate: 0.3 mL/min[5]

• Column Temperature: 40 °C

Injection Volume: 1 μL[5]

Ionization Mode: ESI Positive

Capillary Voltage: 2.0 kV

Cone Voltage: 40 V

• Source Temperature: 120 °C

Desolvation Temperature: 450 °C

• Cone Gas Flow: 50 L/h

• Desolvation Gas Flow: 700 L/h

Multiple Reaction Monitoring (MRM) Parameters:

Precursor Ion (m/z): 471.3 (for [M+H]+)

Product Ions (m/z): To be determined by infusion of a pure standard of Andrastin D.
 Common fragments would arise from the loss of water, acetate, and other neutral losses from the parent molecule.

Procedure:

Prepare standards and samples as described in the HPLC-UV protocol.



- Optimize MS parameters (cone voltage, collision energy) by infusing a standard solution of Andrastin D.
- Set up the MRM transitions for **Andrastin D**.
- Inject the standards and samples to acquire data.
- Process the data using appropriate software to identify and quantify Andrastin D based on the specific MRM transitions and retention time.

III. Visualizations

A. Biosynthetic Pathway of Andrastin A (including Andrastin D)

The following diagram illustrates the biosynthetic pathway leading to Andrastin A, with **Andrastin D** as a key intermediate.[1]



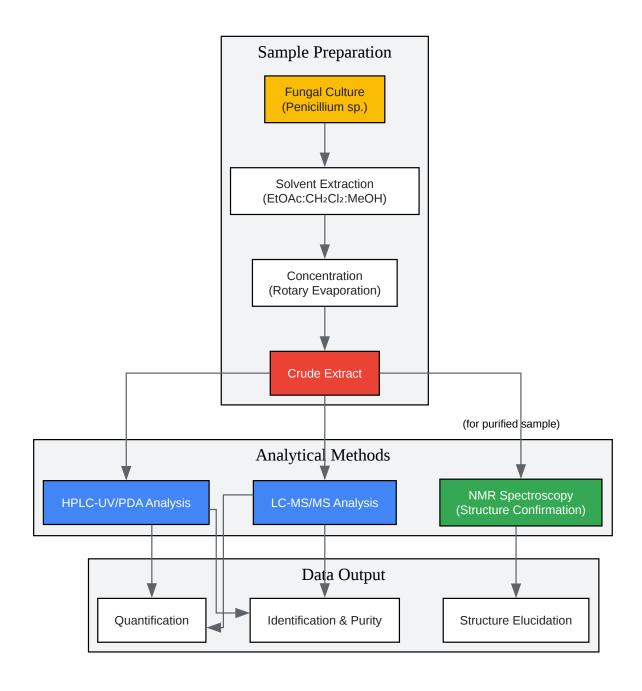
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Caption: Biosynthetic pathway of Andrastin A, highlighting **Andrastin D**.

B. Experimental Workflow for Andrastin D Analysis

The diagram below outlines the general workflow for the extraction and analysis of **Andrastin D** from a fungal culture.





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Caption: Workflow for Andrastin D extraction and analysis.



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